Predicted Physicochemical Profile of 260549-57-3 Versus Unsubstituted Phenyl Analog (CAS 54891-82-6)
The 4-chloro substituent on the benzoyl ring of 260549-57-3 increases lipophilicity compared to the unsubstituted phenyl analog (CAS 54891-82-6). Predicted ACD/LogP for 260549-57-3 is 2.97, whereas the unsubstituted phenyl derivative (C₁₆H₁₄N₂O₂, MW 266.30) has a lower predicted LogP consistent with the absence of the chlorine atom . The increased LogP may enhance passive membrane permeability, a property that class-level SAR associates with improved cellular penetration in furo[2,3-b]pyridine-based CB1 inverse agonists [1]. However, no experimental LogP or permeability data are available for this specific compound.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.97 (predicted) |
| Comparator Or Baseline | Unsubstituted phenyl analog (CAS 54891-82-6): predicted LogP lower (value not experimentally determined) |
| Quantified Difference | Qualitative increase in lipophilicity due to 4-Cl substitution; exact ΔLogP not experimentally measured |
| Conditions | ACD/Labs Percepta Platform prediction (in silico) |
Why This Matters
For procurement decisions in cell-based or in vivo screening, the increased lipophilicity of the 4-chloro analog may confer different membrane partitioning behavior compared to the unsubstituted phenyl variant, affecting intracellular target engagement—though absent experimental validation, this remains a predictive parameter only.
- [1] Debenham JS, Madsen-Duggan CB, Toupence RB, et al. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorg Med Chem Lett. 2010;20(4):1448-1452. PMID: 20096577. View Source
